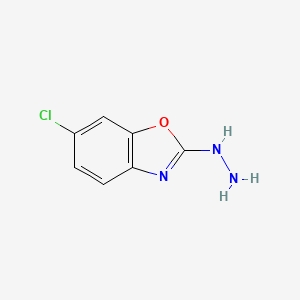
3,5-Dichloro-3'-fluoro-5'-methylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-3’-fluoro-5’-methylbenzophenone is an organic compound with the molecular formula C14H9Cl2FO. It is a member of the benzophenone family, characterized by the presence of two benzene rings connected by a carbonyl group. This compound is notable for its unique combination of chlorine, fluorine, and methyl substituents on the benzene rings, which impart distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-3’-fluoro-5’-methylbenzophenone typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride (such as 3,5-dichlorobenzoyl chloride) and a fluoromethylbenzene derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-3’-fluoro-5’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Derivatives with different functional groups replacing chlorine or fluorine.
Reduction: 3,5-Dichloro-3’-fluoro-5’-methylbenzyl alcohol.
Oxidation: 3,5-Dichloro-3’-fluoro-5’-methylbenzoic acid.
Aplicaciones Científicas De Investigación
3,5-Dichloro-3’-fluoro-5’-methylbenzophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-3’-fluoro-5’-methylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) and the electron-donating methyl group can influence its binding affinity and reactivity. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichlorobenzophenone
- 3-Fluoro-5-methylbenzophenone
- 3,5-Dichloro-4’-fluorobenzophenone
Uniqueness
3,5-Dichloro-3’-fluoro-5’-methylbenzophenone is unique due to the specific combination of substituents on the benzene rings. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
(3,5-dichlorophenyl)-(3-fluoro-5-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c1-8-2-9(6-13(17)3-8)14(18)10-4-11(15)7-12(16)5-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRORGMMYBFLDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE](/img/structure/B1359258.png)






![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1359268.png)


